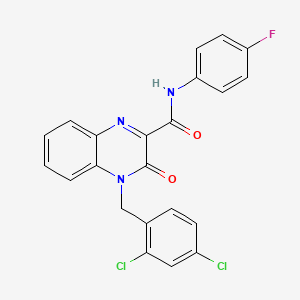

![molecular formula C20H14Cl3FN4OS B3035850 2-[(2-氯-6-氟苯基)甲硫基]-7-[1-(2,4-二氯苯氧基)乙基]-[1,2,4]三唑并[1,5-a]嘧啶 CAS No. 338751-48-7](/img/structure/B3035850.png)

2-[(2-氯-6-氟苯基)甲硫基]-7-[1-(2,4-二氯苯氧基)乙基]-[1,2,4]三唑并[1,5-a]嘧啶

描述

Preparation of Triazolo[1,5-c]pyrimidines as Potential Antiasthma Agents

The study presented in the first paper discusses the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which were identified as active mediator release inhibitors in the human basophil histamine release assay. The synthesis process involved reacting arylamidines with sodium ethyl formylacetate or ethyl propiolate to produce pyrimidinones. Subsequent treatment with phosphorus oxychloride yielded a chloropyrimidine, which was then converted to a hydrazinopyrimidine using hydrazine. The final cyclization step, using cyanogen bromide, produced the triazolo[1,5-c]pyrimidines after a Dimroth rearrangement. Compounds with various substituents were evaluated for their activity, and several were selected for further pharmacological and toxicological studies due to their promising activity .

Molecular Structure Analysis of Triazolo[1,5-a]pyrimidine Derivatives

The second paper provides insights into the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid in two different crystal environments. The compound was studied as a dimethylformamide (DMF) monosolvate and as a monohydrate. The DMF solvate exhibited a layered structural arrangement through N...O hydrogen-bonding interactions, while the monohydrate displayed a network of intermolecular O...O and N...O hydrogen bonds, assisted by cocrystallized water molecules and weak π-π stacking interactions. This led to a different three-dimensional supramolecular architecture. Hydrogen-bonding energies were estimated from the electron-density distribution in X-H...O regions, which allowed for the characterization of hydrogen-bond graph energies. The biological activity of the coordination compounds of the triazolo[1,5-a]pyrimidine molecule was of particular interest .

Synthesis of Triazolo[1,5-a]pyrimidine Derivatives via Three-Component Condensation

The third paper describes the synthesis of new triazolo[1,5-a]pyrimidine derivatives through a three-component condensation process. This method involved the condensation of aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol. The resulting compounds, which included nine new 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and eight 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles, were characterized using various analytical techniques such as NMR, IR, UV, MS, and elemental analyses. The graphical abstract provided a visual representation of the synthesized compounds .

Chemical Reactions Analysis and Physical and Chemical Properties

While the provided papers do not directly address the specific compound "2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-[1-(2,4-dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine," they do offer valuable information on the synthesis and structural analysis of related triazolo[1,5-a]pyrimidine derivatives. The chemical reactions involved in the synthesis of these compounds, as well as their molecular structures, provide a foundation for understanding the potential reactivity and properties of the compound . The studies also highlight the importance of substituents on the biological activity of these molecules, which could be relevant for the analysis of the compound's physical and chemical properties, as well as its potential as an antiasthma agent .

科学研究应用

农业应用

- 农业中的除草: 包含类似化合物的甲草胺/氟磺草胺混合物已被评估用于玉米、花生、大豆和干豆等作物的出苗前除草。这些混合物已显示出对各种阔叶杂草(包括蒺藜)的防除效果 (J. V. Biljon 等,1999)。

药物化学

- 潜在的抗哮喘剂: 涉及[1,2,4]三唑并[1,5-a]嘧啶结构的化合物已显示出作为介质释放抑制剂的潜力,这可能与哮喘的治疗相关 (J. Medwid 等,1990)。

- 抗结核活性: 已合成并评估类似化合物的抗结核活性,显示出结构与活性之间的相关性 (Y. Titova 等,2019)。

材料科学

- 晶体结构分析: 已研究类似化合物的分子结构和晶体环境,揭示了对其潜在生物活性和超分子结构的见解 (L. Canfora 等,2010)。

作用机制

- Catalytic protodeboronation of pinacol boronic esters

- 2-Chloro-6-fluorophenol

- Crystal Structure of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)acrylonitrile

- 2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride

- [(2-chloro-6-fluorophenyl)methyl][2-(4-methoxyphenyl)ethyl]amine](https://www.chemicalbook.com/ChemicalProductProperty_EN_CB11582737.htm)

- 2-Chloro-6-fluorophenylacetic acid

属性

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-[1-(2,4-dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl3FN4OS/c1-11(29-18-6-5-12(21)9-15(18)23)17-7-8-25-19-26-20(27-28(17)19)30-10-13-14(22)3-2-4-16(13)24/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNVLEQBZBAELP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=NC(=NN12)SCC3=C(C=CC=C3Cl)F)OC4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl3FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401110216 | |

| Record name | 2-[[(2-Chloro-6-fluorophenyl)methyl]thio]-7-[1-(2,4-dichlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401110216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338751-48-7 | |

| Record name | 2-[[(2-Chloro-6-fluorophenyl)methyl]thio]-7-[1-(2,4-dichlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338751-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(2-Chloro-6-fluorophenyl)methyl]thio]-7-[1-(2,4-dichlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401110216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(4-pyridinyl)-2-propen-1-one](/img/structure/B3035768.png)

![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3-nitrobenzoate](/img/structure/B3035769.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B3035773.png)

![(2E)-7-chloro-2-[(5-chloro-2-hydroxyanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B3035775.png)

![5-Chloro-2-[(5-nitro-2-pyridinyl)sulfanyl]-1,3-benzoxazole](/img/structure/B3035777.png)

![2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-(2-phenoxyethanimidoyl)acetohydrazide](/img/structure/B3035781.png)

![2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-[2-(4-fluorophenoxy)ethanimidoyl]acetohydrazide](/img/structure/B3035782.png)

![4-(2,4-dichlorobenzoyl)-N'-[2-(4-fluorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B3035783.png)

![3-chloro-2-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3035785.png)

![4-[(benzyloxy)methyl]-1-(4-chlorophenyl)-1H-1,2,3-triazole](/img/structure/B3035788.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pivalate](/img/structure/B3035789.png)